3-Hydroxy-N,2-dimethylbenzamide
CAS No.:
Cat. No.: VC13527197
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO2 |
|---|---|
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 3-hydroxy-N,2-dimethylbenzamide |
| Standard InChI | InChI=1S/C9H11NO2/c1-6-7(9(12)10-2)4-3-5-8(6)11/h3-5,11H,1-2H3,(H,10,12) |
| Standard InChI Key | YOQUNXVZAPHUBJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1O)C(=O)NC |
| Canonical SMILES | CC1=C(C=CC=C1O)C(=O)NC |
Introduction
3-Hydroxy-N,2-dimethylbenzamide is a chemical compound that has garnered attention in pharmaceutical development due to its potential applications in drug formulations targeting pain relief and inflammation. This compound is part of a broader class of benzamides, which are known for their diverse biological activities.
Synthesis Methods
The synthesis of 3-Hydroxy-N,2-dimethylbenzamide can be approached through various chemical reactions. One common method involves the reaction of 2-amino-5-chloro-N,3-dimethylbenzamide with suitable reagents under controlled conditions. This method highlights the versatility of benzamide derivatives in chemical synthesis.
Biological Activities and Applications
3-Hydroxy-N,2-dimethylbenzamide is primarily investigated for its potential in pain relief and anti-inflammatory drug formulations. Its mechanism of action involves interaction with specific biological targets, which can modulate pain and inflammation pathways.
Potential Therapeutic Uses
-
Pain Relief: The compound's ability to interact with pain-related biological targets makes it a candidate for pain management therapies.
-
Inflammation Reduction: Its anti-inflammatory properties could be beneficial in treating conditions characterized by excessive inflammation.
N-Ethyl-3-hydroxy-N,2-dimethylbenzamide
| Compound | Molecular Formula | CAS No. | Purity |
|---|---|---|---|
| 3-Hydroxy-N,2-dimethylbenzamide | Not specified | Not specified | Not specified |
| N-Ethyl-3-hydroxy-N,2-dimethylbenzamide | C11H15NO2 | 1555875-02-9 | 95% |
N-Ethyl-3-hydroxy-N,2-dimethylbenzamide is a related compound with an ethyl group attached to the nitrogen atom, which may influence its biological activity and solubility compared to 3-Hydroxy-N,2-dimethylbenzamide .
N-(3-cyanophenyl)-3-hydroxy-N,2-dimethylbenzamide
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| 3-Hydroxy-N,2-dimethylbenzamide | Not specified | Not specified |
| N-(3-cyanophenyl)-3-hydroxy-N,2-dimethylbenzamide | C16H14N2O2 | 266.29 g/mol |
N-(3-cyanophenyl)-3-hydroxy-N,2-dimethylbenzamide is another derivative with a cyanophenyl group attached to the nitrogen atom, which could alter its pharmacokinetic properties compared to 3-Hydroxy-N,2-dimethylbenzamide .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume